4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
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Overview
Description
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and pyrazolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-methylbenzenesulfonate
- 4-bromophenyl isocyanate
- 4-bromophenyl 4-bromobenzoate
Uniqueness
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is unique due to its combination of a thiazole ring with both bromophenyl and pyrazolyl groups This unique structure provides distinct chemical and biological properties that are not found in the similar compounds listed above
Biological Activity
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring, a bromophenyl group, and a pyrazolyl moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The compound exhibits a thiazole ring fused with a pyrazole structure, which is known for its diverse biological activities. The presence of the bromine atom and the methylphenyl group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that thiazole derivatives, including the compound , exhibit significant anticancer activity. A study demonstrated that compounds containing thiazole rings showed cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles were tested against Jurkat and HT-29 cells, revealing IC50 values comparable to standard drugs like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies involving substituted phenylthiazol-2-amines revealed that several derivatives exhibited antibacterial activity comparable to norfloxacin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | Activity Level | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | Moderate | |
Compound B | Escherichia coli | High | |
Norfloxacin | Various | Standard |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cancer cell proliferation or bacterial growth. For example, molecular docking studies suggest that the compound can effectively bind to Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential of thiazole-based compounds in drug development:
- Anticancer Study : A series of thiazole-pyrazoline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Investigation : A study on the antibacterial efficacy of various thiazole derivatives showed that compounds with specific substitutions displayed enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-15(5-3-13)18-10-11-21-23(18)19-22-17(12-24-19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSICPSYJRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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